molecular formula C12H9ClN2O B2894962 N-(5-chloropyridin-2-yl)benzamide CAS No. 258338-66-8

N-(5-chloropyridin-2-yl)benzamide

Cat. No. B2894962
CAS RN: 258338-66-8
M. Wt: 232.67
InChI Key: RBITUHRFBJZRJD-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a white powder .


Synthesis Analysis

The synthesis of N-(5-chloropyridin-2-yl)benzamide involves the reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene . The yield for this reaction is approximately 68% .


Molecular Structure Analysis

The molecular structure of N-(5-chloropyridin-2-yl)benzamide consists of a benzene ring attached to a pyridine ring via an amide linkage. The chlorine atom is positioned at the 5-position of the pyridine ring .


Physical And Chemical Properties Analysis

  • Stability : Store at room temperature (RT) .

Scientific Research Applications

  • Metal Complexes and Antioxidant Activities :

    • A study by Yeşilkaynak (2016) explored the synthesis of a thiourea derivative of N-(5-chloropyridin-2-yl)benzamide and its metal complexes (Co2+, Ni2+, Cu2+). These complexes were examined for their antioxidant activities using DPPH and ABTS assays.
  • Neuroleptic Activity :

    • Iwanami et al. (1981) investigated benzamides of N,N-disubstituted ethylenediamines for potential neuroleptic properties. They found a correlation between structure and activity, indicating the relevance of N-(5-chloropyridin-2-yl)benzamide derivatives in neuroleptic drug development. Iwanami et al. (1981)
  • Potassium Channel Openers for Epilepsy Treatment :

    • Amato et al. (2011) described N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers, active in models of epilepsy and pain. Their work highlights the therapeutic potential of these compounds in epilepsy treatment. Amato et al. (2011)
  • Melanoma Cytotoxicity :

    • Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, showing higher toxicity against melanoma cells compared to standard drugs. This research indicates the potential of N-(5-chloropyridin-2-yl)benzamide in targeted melanoma therapy. Wolf et al. (2004)
  • Chemical Synthesis and Characterization :

    • Zhao et al. (2017) utilized 2-(pyridin-2-yl)aniline as a directing group in promoting C-H amination mediated by cupric acetate, showing the utility of N-(5-chloropyridin-2-yl)benzamide in complex chemical syntheses. Zhao et al. (2017)
  • Capillary Electrophoresis in Drug Analysis :

    • Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, including N-(5-chloropyridin-2-yl)benzamide derivatives. This method is significant for quality control in pharmaceuticals. Ye et al. (2012)
  • Antiprion Agents :

    • Fiorino et al. (2012) synthesized benzamide derivatives, including N-(5-chloropyridin-2-yl)benzamide, as potential antiprion agents. Their binding affinity to human PrP(C) and inhibition of PrP(Sc) conversion were studied, showing promise in prion disease treatment. Fiorino et al. (2012)
  • Antimycobacterial Compounds :

    • Nawrot et al. (2020) explored N‐pyridinylbenzamides for antimycobacterial activity, showing that some derivatives, like N‐(5‐chloropyridin‐2‐yl)‐3‐(trifluoromethyl)benzamide, have significant activity against Mycobacterium tuberculosis. Nawrot et al. (2020)

properties

IUPAC Name

N-(5-chloropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBITUHRFBJZRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)benzamide

Synthesis routes and methods I

Procedure details

To 2-[4-(tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyrdin-2-yl)benzamide (30 mg, 59 pmnol) in a 4 mL screw cap vial is added polymer-supported carbodiimide (P-EPC, 280 mg @0.85 mmol/g, 4 eq) and a carboxylic acid of choice (120 micromoles, 2 eq), followed by 3 mL of 4:1 (amylene stabilized) chloroform:tert-butyl alcohol. Where acid hydrochloride salts are used, piperidinomethyl polystyrene resin (100 mg @2.6-2.8 mmol/g) is added to effect reaction. The vial is capped, shaken overnight at room temperature, then the mixture is filtered. Retentates are washed with amylene stabilized chloroform (3 mL), and the combined filtrate and wash are concentrated in vacuo to afford the amide derivative of the compound of Example 202.
Name
2-[4-(tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyrdin-2-yl)benzamide
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
piperidinomethyl polystyrene resin
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The 2-[2-(1-tert-butoxycarbonylpiperidin-4-yloxy)-4-(tert-butyl)benzoylamino]-N-(5-chloropyridin-2-yl)benzamide (1.57 g, 2.58 mmol) was dissolved in 20 mL of a 4 N HCl in dioxane solution at room temperature, resulting in a modest evolution of gas. After 1 hour stirring at room temperature, the solvent and HCl gas were evaporated in vacuo, then the resulting white solid was resuspended in 75 mL 2:1 EtOAc:dichloromethane and evaporated a second time. The pasty white solid was dissolved in a solution of K2 CO3 (11.2 g) in water (75 mL), dichloromethane was added (75 mL), and the mixture vigorously stirred overnight. The mixture was partitioned, the aqueous layer back-extracted twice with dichloromethane, then the combined organic layers washed with brine. The organic layer was dried and concentrated in vacuo to provide 2-[4-tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyridin-2-yl)benzamide (1.32 g, 100%) as an off-white crystalline solid.
Name
2-[2-(1-tert-butoxycarbonylpiperidin-4-yloxy)-4-(tert-butyl)benzoylamino]-N-(5-chloropyridin-2-yl)benzamide
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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